molecular formula C17H20N2O3 B12959040 (R)-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile

(R)-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile

Cat. No.: B12959040
M. Wt: 300.35 g/mol
InChI Key: UNKNXDGFFQXOBS-CABCVRRESA-N
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Description

®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using a reagent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.

Medicine

In medicinal chemistry, ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)butanenitrile: Similar structure but with a shorter carbon chain.

    ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)pentanenitrile: Similar structure but with a different carbon chain length.

    ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)heptanenitrile: Similar structure but with a longer carbon chain.

Uniqueness

What sets ®-3-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)hexanenitrile apart from its similar compounds is its specific carbon chain length, which can influence its reactivity and interactions with biological targets. This makes it uniquely suited for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanenitrile

InChI

InChI=1S/C17H20N2O3/c1-2-6-14(9-10-18)16(20)19-15(12-22-17(19)21)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9,11-12H2,1H3/t14-,15+/m1/s1

InChI Key

UNKNXDGFFQXOBS-CABCVRRESA-N

Isomeric SMILES

CCC[C@H](CC#N)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCCC(CC#N)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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